3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide

Lipophilicity Drug-likeness Physicochemical profiling

3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide (CAS 1005301-22-3) is a synthetic N-alkyl amide derivative containing a 1,5-disubstituted 1H-tetrazole core. The molecule features a cyclopentylpropanamide side chain linked via a methylene bridge to the tetrazole C-5 position, and a 4-ethoxyphenyl substituent at the tetrazole N-1 position.

Molecular Formula C18H25N5O2
Molecular Weight 343.431
CAS No. 1005301-22-3
Cat. No. B2742780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide
CAS1005301-22-3
Molecular FormulaC18H25N5O2
Molecular Weight343.431
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
InChIInChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-7-14-5-3-4-6-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24)
InChIKeyZHDZFKRLSMAZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide (CAS 1005301-22-3): Compound Class and Structural Context for Research Sourcing


3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide (CAS 1005301-22-3) is a synthetic N-alkyl amide derivative containing a 1,5-disubstituted 1H-tetrazole core. The molecule features a cyclopentylpropanamide side chain linked via a methylene bridge to the tetrazole C-5 position, and a 4-ethoxyphenyl substituent at the tetrazole N-1 position. Structural class-level SAR from a related 1,5-diaryltetrazole series indicates that the 4-ethoxyphenyl moiety at N-1 is associated with maximal antiproliferative potency relative to other phenyl substitutions [1]. The compound is cataloged by commercial suppliers with a specification purity of ≥95% .

Why Tetrazole N1-Substitution Patterns Preclude Generic Interchange with 3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide Analogs


Close structural analogs within the 3-cyclopentyl-N-((1-aryl-1H-tetrazol-5-yl)methyl)propanamide series cannot be assumed to be functionally interchangeable. The identity of the N-1 aryl substituent directly modulates key physicochemical parameters—including lipophilicity (XLogP3 range 3.2–3.6), hydrogen-bond acceptor count (4 vs. 5), and rotatable bond count (6 vs. 8)—that govern solubility, membrane permeability, and target-binding entropy [1][2]. Furthermore, class-level evidence from 1,5-disubstituted tetrazoles demonstrates that replacement of the 4-ethoxyphenyl group with alkyl, halo, or unsubstituted phenyl consistently diminishes antiproliferative activity, establishing the ethoxyphenyl moiety as a non-substitutable pharmacophoric element for retaining activity in this chemotype [3].

Quantitative Differentiation Evidence for 3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Head-to-Head Comparison vs. 3,4-Dimethylphenyl Analog

The target compound (4-ethoxyphenyl substituent) exhibits a computed XLogP3 of 3.2, which is 0.4 log units lower than the 3,4-dimethylphenyl analog (XLogP3 = 3.6) [1][2]. This reduced lipophilicity is attributable to the oxygen atom in the ethoxy group, introducing polarity absent in the dimethylphenyl analog. The difference predicts enhanced aqueous solubility and a distinct permeability profile for the target compound.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity Differentiation vs. 3,4-Dimethylphenyl and 4-Chlorophenyl Analogs

The ethoxy oxygen in the target compound contributes an additional hydrogen-bond acceptor (HBA), yielding a total HBA count of 5, versus 4 for the 3,4-dimethylphenyl analog and a comparable value for the 4-chlorophenyl analog [1][2]. This extra HBA site, absent in both methyl- and chloro-substituted analogs, can participate in polar interactions with target proteins or solvent, potentially strengthening binding affinity or improving solubility.

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility Differentiation vs. 3,4-Dimethylphenyl Analog

The ethoxy substituent introduces two additional rotatable bonds relative to the 3,4-dimethylphenyl analog, yielding a total rotatable bond count of 8 versus 6 [1][2]. This higher conformational flexibility may influence the entropic penalty upon target binding, potentially affecting binding affinity and target selectivity in a scaffold-specific manner.

Conformational entropy Binding free energy Molecular flexibility

Class-Level Antiproliferative SAR Informing 4-Ethoxyphenyl Preference for Target Compound Selection

Although no direct bioactivity data are available for the target compound itself, SAR analysis of a closely related 1,5-disubstituted tetrazole series demonstrated that compounds bearing a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring exhibited maximal antiproliferative activity. In this series, compound 4l (4′-ethoxyphenyl at C-5) and its isomer 5b showed IC50 values of 1.3–8.1 nM and 0.3–7.4 nM, respectively, across cancer cell lines [1]. The 4-ethoxyphenyl substituent present in the target compound is therefore the pharmacophoric group identified as critical for high potency in this chemotype, supporting its prioritization over analogs bearing methyl, chloro, or unsubstituted phenyl at N-1.

Antiproliferative activity Structure-activity relationship Tubulin polymerization

Supplier Purity and QC Specification Comparison vs. 3,4-Dimethylphenyl Analog

The target compound is offered at ≥95% purity (Chemenu, catalog CM869115) . The 3,4-dimethylphenyl analog (CAS 1005302-89-5) is available at a higher standard purity of 98% from Bidepharm . This purity differential may be relevant for applications requiring rigorously defined stoichiometry, although both specifications are suitable for most screening and chemical biology applications. The target compound's slightly lower purity specification should be factored into procurement decisions for quantitative biochemical assays.

Compound purity Quality control Procurement specification

Recommended Application Scenarios for 3-Cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide Based on Differentiated Evidence


Antiproliferative and Tubulin-Targeted Screening Campaigns

The 4-ethoxyphenyl substituent at N-1 is the optimal pharmacophoric group for maximal antiproliferative activity in 1,5-disubstituted tetrazole chemotypes, as established by class-level SAR [1]. This compound is recommended as a first-choice candidate for cell-based antiproliferative screening panels and tubulin polymerization inhibition assays where the 4-ethoxyphenyl-tetrazole scaffold is the chemotype of interest. Analogs with methyl, chloro, or unsubstituted phenyl at N-1 should be deprioritized unless a deliberate SAR exploration of the N-1 position is required.

Physicochemical Property-Driven Lead Optimization Programs

With a computed XLogP3 of 3.2—lower than the 3,4-dimethylphenyl analog (XLogP3 = 3.6) [1][2]—and an additional hydrogen-bond acceptor (5 vs. 4), this compound is better suited for programs targeting improved aqueous solubility and polar target engagement. The eight rotatable bonds also provide a distinct conformational flexibility profile that may be advantageous for targets with flexible binding pockets.

Structure-Based Drug Design Requiring Defined H-Bond Interactions

The ethoxy oxygen provides a fifth hydrogen-bond acceptor site not present in methyl- or chloro-substituted analogs [1][2]. This makes the target compound the preferred choice when the target binding site features a hydrogen-bond donor residue positioned to interact with the N-1 phenyl substituent. Procurement should be prioritized for co-crystallography, molecular docking, or SAR-by-catalog studies exploiting this polar contact.

Chemical Biology Probe Development Requiring Moderate Lipophilicity

The intermediate XLogP3 of 3.2 [1] positions this compound favorably for applications where balanced lipophilicity is required—sufficient for membrane permeability yet low enough to minimize non-specific protein binding and off-target effects. This profile supports its selection over the more lipophilic 3,4-dimethylphenyl analog (XLogP3 = 3.6) [2] for probe development in cellular target engagement assays.

Quote Request

Request a Quote for 3-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.